molecular formula C24H20F3N3O3S B2776096 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1252909-63-9

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2776096
CAS No.: 1252909-63-9
M. Wt: 487.5
InChI Key: KWJXFVFMTXDGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetically designed thieno[3,2-d]pyrimidine derivative that serves as a crucial intermediate in medicinal chemistry and pharmaceutical development. This compound is structurally characterized by a thienopyrimidine dione core, a scaffold widely recognized for its diverse biological activities, particularly as a kinase inhibitor scaffold [https://pubmed.ncbi.nlm.nih.gov/29149831/]. The molecular design incorporates a 3,4-dimethylbenzyl group and a 4-trifluoromethylphenyl acetamide moiety, features often employed to modulate potency, selectivity, and pharmacokinetic properties. Its primary research value lies in the exploration of novel therapeutic agents, with potential applications in oncology for targeting specific protein kinases involved in cell proliferation and survival pathways. Researchers utilize this high-purity compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex bioactive molecules. It is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S/c1-14-3-4-16(11-15(14)2)12-30-22(32)21-19(9-10-34-21)29(23(30)33)13-20(31)28-18-7-5-17(6-8-18)24(25,26)27/h3-11,19,21H,12-13H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJPIOPPOQKASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O3SC_{26}H_{29}N_{3}O_{3}S with a molecular weight of 463.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC26H29N3O3SC_{26}H_{29}N_{3}O_{3}S
Molecular Weight463.6 g/mol
CAS Number1252915-27-7

Anticancer Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Yong et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and found that some compounds effectively inhibited tumor cell activity with IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 breast cancer cells .
  • Elmongy et al. (2022) reported that specific derivatives showed inhibitory activity against non-small cell lung cancer cells with rates between 43% and 87% at a concentration of 50 μM .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Targeting Specific Kinases : Some derivatives may act as kinase inhibitors, disrupting signaling pathways essential for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency by stabilizing the active conformation of the molecule.
  • Hydrophobic Interactions : Alkyl groups like dimethylphenyl increase lipophilicity, improving membrane permeability and bioavailability.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Activity : A study indicated significant antibacterial and antimycobacterial activities in related thieno[2,3-d]pyrimidine compounds when tested against various microbial strains .
  • Platelet Production Enhancement : Related compounds have been explored for their role as agonists for TPO receptors to enhance platelet production in thrombocytopenia treatment .

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent targeting specific receptors in the central nervous system. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit activity against dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. The structure of this compound suggests it may act as an antagonist or partial agonist at these receptors, providing a basis for further pharmacological studies .

Anticancer Activity

Studies have explored the anticancer properties of thieno[3,2-d]pyrimidine derivatives. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The specific modifications in the compound's structure could enhance its efficacy and selectivity against cancer cells .

Anti-inflammatory Effects

Research has indicated that compounds with similar structural motifs exhibit anti-inflammatory properties. The thieno[3,2-d]pyrimidine core may interact with inflammatory pathways, providing a potential avenue for developing new anti-inflammatory drugs .

Case Study 1: Dopamine D3 Receptor Modulation

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as modulators of the dopamine D3 receptor. The findings suggested that specific substitutions on the thieno ring could enhance receptor binding affinity and selectivity, making these compounds suitable candidates for treating conditions like schizophrenia and drug addiction .

Case Study 2: Antitumor Activity

In a recent investigation into the anticancer effects of thieno[3,2-d]pyrimidines, researchers reported that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study demonstrated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a thieno[3,2-d]pyrimidine core with several analogs, but differences in substituents critically modulate bioactivity and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives
Compound Name Core Structure Key Substituents Functional Implications
Target Compound Thieno[3,2-d]pyrimidine 3,4-Dimethylbenzyl; 2,4-dioxo; N-[4-(trifluoromethyl)phenyl]acetamide Enhanced lipophilicity (CF₃); potential TRK inhibition
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Thieno[3,2-d]pyrimidine 4-Methylphenyl; sulfanyl; N-[4-(trifluoromethoxy)phenyl]acetamide Sulfanyl group reduces hydrogen bonding potential; trifluoromethoxy may lower logP
N-(3-Ethynylphenyl)-2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acetamide (3d, ) Thieno[3,2-d]pyrimidine Ethynylphenyl; amino linkage Ethynyl improves metabolic stability; amino group enhances solubility
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Hybrid: Thieno + Pyrazolo Phenyl-pyrazolo moiety Hybrid structure may broaden target selectivity

Computational and Clustering Insights

  • Molecular Docking : Tools like Glide (–13) predict that the trifluoromethyl group in the target compound occupies hydrophobic pockets, while dioxo groups form hydrogen bonds with catalytic lysine residues in kinases .
  • Similarity Clustering : Using Tanimoto coefficients (>0.85), the compound clusters with other TRK inhibitors (). However, as per , only 20% of structurally similar compounds share biological profiles, highlighting the role of substituent-specific effects .

Key Research Findings and Contradictions

  • Consensus: Structural similarity (e.g., shared thieno[3,2-d]pyrimidine core) correlates with target engagement (TRK inhibition) but requires substituent optimization for potency and ADME properties .
  • Contradictions : emphasizes that biological similarity is context-dependent (e.g., cell type, assay conditions), while suggests consistent mechanisms for structurally similar compounds. This discrepancy underscores the need for empirical validation .

Q & A

Q. What are the validated synthetic routes for this compound, and how can researchers optimize reaction yields?

Answer: The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Core synthesis: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Substitution reactions: Alkylation at the N3 position using 3,4-dimethylbenzyl bromide in DMF at 80–100°C .
  • Acetamide coupling: Reaction of the intermediate with 4-(trifluoromethyl)phenyl isocyanate in THF, catalyzed by triethylamine .
    Optimization tips:
  • Use column chromatography (silica gel, ethyl acetate/hexane) for purification.
  • Monitor reaction progress via TLC or HPLC. Yield improvements (75–85%) are achievable by controlling moisture levels and reaction time .

Q. How is the compound characterized for structural integrity and purity?

Answer: Standard characterization methods include:

  • NMR spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns (e.g., methylbenzyl and trifluoromethylphenyl groups) .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 547.12) .
  • HPLC: Purity >98% achieved using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to screen its activity?

Answer: Initial screening should focus on:

  • Anticancer activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) .
  • Cytotoxicity: Compare IC50_{50} values with control compounds (e.g., doxorubicin) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer: SAR strategies include:

  • Substituent variation: Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups on the phenyl rings .
  • Core modification: Replace the thienopyrimidine core with pyrrolopyrimidine or quinazoline scaffolds to assess binding affinity changes .
    Methodology:
  • Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR).
  • Validate with in vitro assays and correlate computational predictions with experimental IC50_{50} values .

Q. How to resolve contradictions in biological activity data across studies?

Answer: Discrepancies (e.g., varying IC50_{50} values) may arise from:

  • Assay conditions: Differences in cell lines, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
  • Compound stability: Perform stability studies in DMSO/PBS (pH 7.4) via LC-MS to detect degradation products .
  • Orthogonal validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding .

Q. What advanced techniques elucidate its mechanism of action?

Answer:

  • Crystallography: Co-crystallize the compound with target proteins (e.g., COX-2) to resolve binding modes .
  • Transcriptomics: RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis or inflammation) .
  • Pharmacokinetics: In vivo studies in rodent models to assess bioavailability and metabolite profiling via UPLC-QTOF-MS .

Q. How to design experiments for analyzing metabolic stability?

Answer:

  • In vitro assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification: Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP inhibition screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.